molecular formula C14H20N2O2 B8307491 3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine

3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine

Cat. No. B8307491
M. Wt: 248.32 g/mol
InChI Key: ZCZBQDKWGZXBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylaniline

InChI

InChI=1S/C14H20N2O2/c1-11-2-3-12(15)10-13(11)16-6-4-14(5-7-16)17-8-9-18-14/h2-3,10H,4-9,15H2,1H3

InChI Key

ZCZBQDKWGZXBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-(2-Methyl-5-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5] decane (100 mg, 0.278 mmol) in the mixed solvent of THF (3 ml) and methanol (3 ml) was added 10% Pd/C, and the reaction mixture was stirred for 12 hours at room temperature under a hydrogen balloon. The reaction mixture is filtered and the filtrate was concentrated under vacuum to give 3-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-4-methyl-phenylamine [29] (Yield: 84.9 mg, 95.2%) as a off white solid.
Name
8-(2-Methyl-5-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5] decane
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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